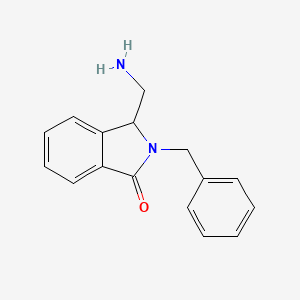
3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. This compound features a benzyl group attached to the isoindolone core, which can influence its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Isoindolone Core: The isoindolone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group or the aminomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)benzeneboronic acid hydrochloride: This compound is used as an intermediate in organic synthesis and has applications in Suzuki-Miyaura reactions.
N-(3-(Aminomethyl)benzyl)acetamidine: Known for its interactions with nitric oxide synthase and potential therapeutic applications.
Uniqueness
3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolone core structure, which imparts distinct chemical and biological properties
特性
分子式 |
C16H16N2O |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
3-(aminomethyl)-2-benzyl-3H-isoindol-1-one |
InChI |
InChI=1S/C16H16N2O/c17-10-15-13-8-4-5-9-14(13)16(19)18(15)11-12-6-2-1-3-7-12/h1-9,15H,10-11,17H2 |
InChIキー |
VOXNUOFNXPYLKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Oxa-2-azabicyclo[3.2.1]octane](/img/structure/B13154818.png)
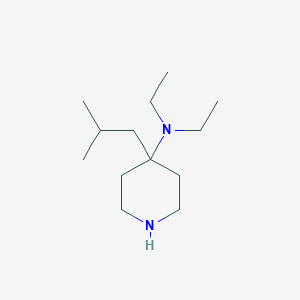
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

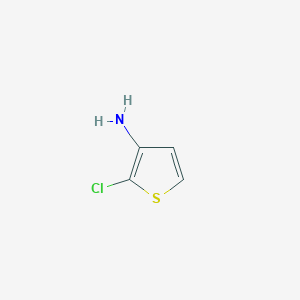
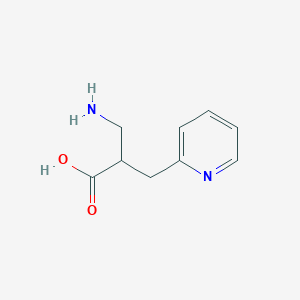
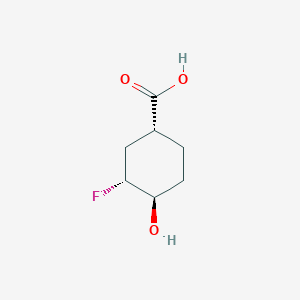
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
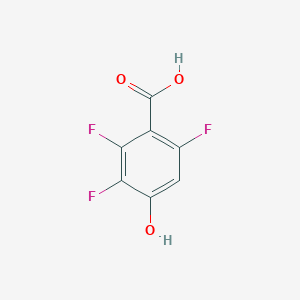
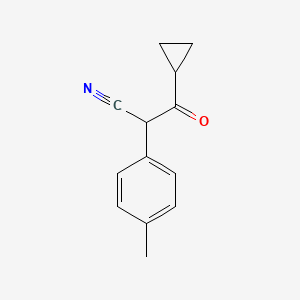
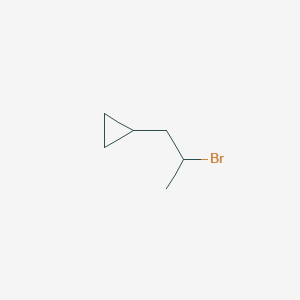
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
